2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine

Description

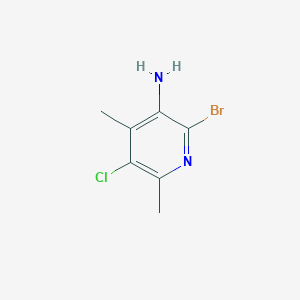

Chemical Structure and Properties 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine (CAS No. 2256060-38-3) is a halogenated pyridine derivative with the molecular formula C₇H₈BrClN₂ and a molecular weight of 242.51 g/mol. The compound features a pyridine ring substituted with bromine (position 2), chlorine (position 5), methyl groups (positions 4 and 6), and an amine group (position 3). Its stereoelectronic properties are influenced by the electron-withdrawing halogens and electron-donating methyl groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

The compound is commercially available from suppliers like Ambeed, Inc. and LGC Standards, indicating its relevance in high-throughput chemical research .

Properties

IUPAC Name |

2-bromo-5-chloro-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJLTQPTZPXPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine

Sequential Halogenation of Protected Pyridine Precursors

A widely adopted strategy involves the sequential introduction of bromine and chlorine atoms onto a pre-functionalized pyridine core. The synthesis typically begins with 4,6-dimethylpyridin-3-amine as the starting material. To mitigate undesired side reactions, the amine group is first protected using tert-butoxycarbonyl (Boc) anhydride, forming N-Boc-4,6-dimethylpyridin-3-amine .

Bromination at Position 2 :

The protected intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −10°C. The Boc group directs bromination to the ortho position (C2) relative to the amine, achieving >80% regioselectivity.

Chlorination at Position 5 :

Subsequent chlorination employs thionyl chloride (SOCl₂) in dichloromethane under reflux. The methyl groups at C4 and C6 sterically hinder substitution at adjacent positions, favoring chlorination at C5. Deprotection of the Boc group using trifluoroacetic acid yields the final product with a purity of 92–95%.

One-Pot Halogenation via Directed Metalation

An alternative approach utilizes directed ortho-metalation (DoM) to enhance regiocontrol. 4,6-Dimethylpyridin-3-amine is treated with lithium diisopropylamide (LDA) at −78°C, forming a lithiated intermediate at C2. Quenching with bromine gas introduces the bromine atom, followed by chlorination at C5 using copper(II) chloride in acetonitrile. This method reduces steps but requires stringent temperature control.

Reaction Optimization and Key Parameters

Solvent Systems and Temperature Effects

Composite solvents, such as DMF-water mixtures, improve solubility and reaction kinetics. For example, bromination efficiency increases from 68% to 85% when DMF is substituted for tetrahydrofuran (THF). Lower temperatures (−10°C to 0°C) minimize side products like dibrominated derivatives.

Table 1: Solvent Impact on Bromination Yield

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C2:C4) |

|---|---|---|---|

| DMF | −10 | 85 | 8:1 |

| THF | −10 | 68 | 5:1 |

| Acetonitrile | 0 | 72 | 6:1 |

Industrial-Scale Production Challenges

Structural Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms purity >95%. Impurities include <2% of the dibrominated byproduct.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Collision Cross-Section ([M+H]+ Ų) |

|---|---|---|---|---|

| 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine | C₇H₈BrClN₂ | 242.51 | Br (2), Cl (5), CH₃ (4,6), NH₂ (3) | Not reported |

| 5-Bromo-4,6-dimethylpyridin-3-amine (CID 7060666) | C₇H₉BrN₂ | 201.06 | Br (5), CH₃ (4,6), NH₂ (3) | Not reported |

| 5-Chloro-4,6-dimethylpyridin-3-amine (CID 7060665) | C₇H₉ClN₂ | 156.61 | Cl (5), CH₃ (4,6), NH₂ (3) | 128.6 |

| 2-Bromo-4,6-dimethylpyridin-3-amine (CAS 104829-98-3) | C₇H₉BrN₂ | 201.06 | Br (2), CH₃ (4,6), NH₂ (3) | Not reported |

| 4,6-Dimethylpyridin-3-amine (CAS 1193-71-1) | C₇H₁₀N₂ | 122.17 | CH₃ (4,6), NH₂ (3) | Not reported |

Key Observations

Halogen Effects: The bromine atom in this compound increases molecular weight and polarizability compared to non-brominated analogs (e.g., 4,6-dimethylpyridin-3-amine). Chlorine’s higher electronegativity (vs. bromine) may stabilize the pyridine ring through inductive effects, altering solubility and acidity .

Positional Isomerism :

- 2-Bromo-4,6-dimethylpyridin-3-amine (Br at position 2) differs from 5-Bromo-4,6-dimethylpyridin-3-amine (Br at position 5). The former is likely more reactive in substitution reactions due to reduced steric hindrance at position 2 compared to position 5, which is flanked by methyl groups .

Collision Cross-Sections :

Functionalized Pyridines with Additional Substituents

Table 2: Compounds with Extended Functional Groups

| Compound Name | Molecular Formula | Substituents (Positions) | Key Applications |

|---|---|---|---|

| 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine | C₇H₈ClIN₂ | Cl (2), I (5), CH₃ (4,6), NH₂ (3) | Potential intermediate in radiopharmaceuticals |

| 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine | C₁₀H₁₃BrN₂Si | Br (5), ethynyl-TMS (3), NH₂ (2) | Building block for silicon-containing polymers |

| ADX 10059 hydrochloride | C₁₅H₁₃FN₂·HCl | F (3), ethynyl (2), CH₃ (4,6), NH₂ (3) | Brain-derived neurotrophic factor modulator |

Key Observations

The trimethylsilyl-ethynyl group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine introduces silicon, enhancing thermal stability for material science applications .

Biological Activity :

- ADX 10059 hydrochloride demonstrates that ethynyl and fluorine substituents on the pyridine ring can modulate neurotrophic activity, suggesting halogen and functional group positioning critically influence pharmacological profiles .

Biological Activity

Introduction

2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural features, including bromine and chlorine substituents on the pyridine ring, contribute to its diverse reactivity and biological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrClN2 |

| Molecular Weight | 235.51 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C(=NC(=C1Br)N)C)Cl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, studies suggest that it can disrupt bacterial cell membranes, leading to cell death in certain bacterial strains .

Antimicrobial Properties

Recent research highlights the compound's significant antimicrobial activity against various pathogens. For example:

- Broad-Spectrum Antibacterial Activity : The compound has shown potent inhibitory effects against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). It not only disperses established bacterial biofilms but also demonstrates a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin .

- Mechanistic Insights : The antibacterial effect is believed to result from compromising the structural integrity of bacterial membranes, causing leakage of intracellular components .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary studies indicate that the compound may inhibit certain cancer cell lines by interfering with key cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring can significantly influence its effectiveness against various biological targets. For instance, modifications leading to enhanced lipophilicity may improve membrane permeability and bioavailability .

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of this compound against MRSA:

- Concentration : At concentrations exceeding 3 times the Minimum Inhibitory Concentration (MIC), the compound effectively killed MRSA cells.

- Postcontact Effects : The growth rate of viable MRSA cells was significantly affected even after the removal of the compound, indicating a prolonged antibacterial effect .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of related pyridine derivatives:

- Cell Lines Tested : Various human cancer cell lines were treated with different concentrations of related compounds.

- Findings : Some derivatives exhibited significant cytotoxic effects at micromolar concentrations, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Nucleophilic Substitution: Bromine and chlorine substituents can be introduced via halogenation of the pyridine core using reagents like NBS (N-bromosuccinimide) or SOCl₂ under controlled temperatures (0–25°C) .

- Direct Functionalization: Methyl groups are typically added via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling, requiring anhydrous conditions and inert atmospheres to avoid side reactions .

- Optimization: Yields depend on stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki couplings). Monitor reactions via TLC or HPLC-MS for intermediate tracking .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates: Acts as a precursor for kinase inhibitors or antiviral agents due to its halogen-rich, electron-deficient aromatic core .

- Biological Probes: Functionalize via Suzuki-Miyaura couplings to introduce fluorescent tags or bioorthogonal handles (e.g., alkyne groups) for target-engagement studies .

Advanced Research Questions

Q. How do electronic effects of the bromine and chlorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: Halogens deactivate the pyridine ring, directing cross-coupling (e.g., Buchwald-Hartwig amination) to specific positions. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .

- Catalyst Tuning: Electron-deficient ligands (e.g., XPhos) enhance Pd-catalyzed coupling efficiency. Compare turnover numbers (TONs) under varying ligand/metal ratios .

Q. How can contradictory results in synthetic yields or biological activity be systematically resolved?

Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity) .

- Reaction Monitoring: Employ in-situ IR or Raman spectroscopy to detect transient intermediates or byproducts .

- Statistical Analysis: Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) affecting reproducibility .

Q. What strategies mitigate toxicity risks during handling of halogenated pyridines?

Methodological Answer:

- Safety Protocols: Use fume hoods, PPE (nitrile gloves, lab coats), and closed-system transfers to minimize exposure .

- Waste Management: Quench reactive halogens with Na₂S₂O₃ before disposal. Store in amber glass under nitrogen to prevent degradation .

Q. How can computational methods predict the compound’s behavior in complex reaction environments?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

- Docking Studies: Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina, validated by experimental IC₅₀ assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data vs. spectroscopic results?

Methodological Answer:

Q. Why might biological assays show variable activity for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.